1-Phimq chloride

Description

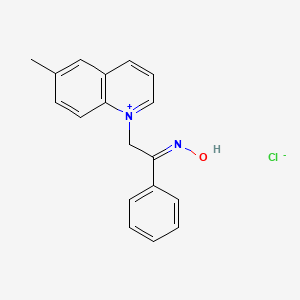

1-Phimq chloride, chemically identified as 1-(2-Phenyl-2-hydroxyiminoethyl)-1-(6-methylquinolinium) chloride (CAS: 93446-09-4), is a quinolinium-based organic compound with a complex aromatic structure. Its InChIKey (SYIIUXBLISXVAP-HGMLFDQWSA-N) and molecular architecture highlight a quinolinium core linked to a phenyl-hydroxyiminoethyl substituent . This compound is primarily utilized in specialized chemical syntheses, as evidenced by its commercial availability through chemical suppliers.

Properties

CAS No. |

93446-10-7 |

|---|---|

Molecular Formula |

C18H17ClN2O |

Molecular Weight |

312.8 g/mol |

IUPAC Name |

(NE)-N-[2-(6-methylquinolin-1-ium-1-yl)-1-phenylethylidene]hydroxylamine;chloride |

InChI |

InChI=1S/C18H16N2O.ClH/c1-14-9-10-18-16(12-14)8-5-11-20(18)13-17(19-21)15-6-3-2-4-7-15;/h2-12H,13H2,1H3;1H/b19-17-; |

InChI Key |

IOFVXXMILLGPMD-HGMLFDQWSA-N |

SMILES |

CC1=CC2=C(C=C1)[N+](=CC=C2)CC(=NO)C3=CC=CC=C3.[Cl-] |

Isomeric SMILES |

CC1=CC2=C(C=C1)[N+](=CC=C2)C/C(=N/O)/C3=CC=CC=C3.[Cl-] |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=CC=C2)CC(=NO)C3=CC=CC=C3.[Cl-] |

Synonyms |

1-(2-phenyl-2-hydroxyiminoethyl)-1-(6-methylquinolinium) 1-PHIMQ chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Phimq chloride, particularly as nitrogen-containing heterocycles with chloride counterions. Key differences in their core structures and substituents influence their reactivity and applications.

1-Amino-2-naphthol Hydrochloride (CAS: 1198-27-2)

- Structure: Features a naphthol backbone (a fused benzene-naphthalene system) with an amino group at the 1-position and a hydroxyl group at the 2-position, forming a hydrochloride salt.

- Key Differences: Unlike this compound’s quinolinium ring, this compound lacks a cationic nitrogen heterocycle. The naphthol system is neutral, with protonation occurring at the amino group.

- Applications : Naphthol derivatives are widely used in dye synthesis, pharmaceuticals (e.g., intermediates for analgesics), and as ligands in coordination chemistry .

1-(1-Propyl-1H-imidazol-2-yl)methanamine Dihydrochloride (CAS: 1189914-40-6)

- Structure : Contains an imidazole ring (a five-membered di-nitrogen heterocycle) substituted with a propyl group and a methanamine side chain, forming a dihydrochloride salt.

- The dihydrochloride counterion increases solubility.

- Applications : Imidazole derivatives are prevalent in antifungal agents, kinase inhibitors, and agrochemicals due to their ability to participate in hydrogen bonding and π-π interactions .

Comparative Data Table

| Compound Name | CAS Number | Core Structure | Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | 93446-09-4 | Quinolinium (cationic) | Phenyl-hydroxyiminoethyl | Catalysis, photochemical intermediates |

| 1-Amino-2-naphthol Hydrochloride | 1198-27-2 | Naphthol (neutral) | Amino, hydroxyl | Dyes, pharmaceuticals |

| 1-(1-Propyl-1H-imidazol-2-yl)methanamine Dihydrochloride | 1189914-40-6 | Imidazole (neutral) | Propyl, methanamine | Antifungals, kinase inhibitors |

Structural and Functional Implications

Aromatic Systems: this compound’s quinolinium core enables charge-transfer interactions, making it suitable for photochemical studies. In contrast, the neutral naphthol and imidazole systems prioritize solubility and binding affinity . The cationic nature of this compound may limit its membrane permeability in biological systems compared to neutral analogs.

The propyl side chain in the imidazole derivative enhances lipophilicity, a critical factor in drug design .

Industrial Relevance :

- All three compounds are marketed as synthesis intermediates, but their structural diversity aligns with distinct industrial niches (e.g., 1-Phimq for specialty chemicals vs. imidazole derivatives for pharmaceuticals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.